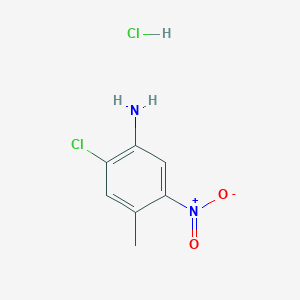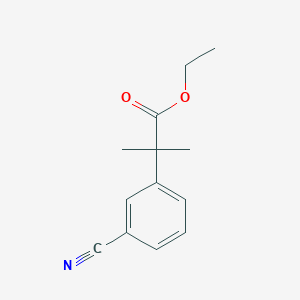
4-Hydroxy-1,3-benzoxazol-2(3H)-one
Descripción general
Descripción
4-Hydroxy-1,3-benzoxazol-2(3H)-one, commonly known as HOBt, is a heterocyclic compound that is widely used in organic chemistry for peptide synthesis. It is a white to off-white crystalline powder that is soluble in water and organic solvents. HOBt is an important reagent in peptide synthesis due to its ability to activate carboxylic acids, which are essential building blocks for peptide synthesis.
Mecanismo De Acción
The mechanism of action of HOBt involves its ability to activate carboxylic acids, which are essential building blocks for peptide synthesis. HOBt reacts with carboxylic acids to form an active ester, which then reacts with amino acids to form peptide bonds. This process is highly efficient and allows for the production of high-quality peptides for scientific research.
Biochemical and Physiological Effects:
HOBt does not have any known biochemical or physiological effects, as it is primarily used as a reagent in peptide synthesis. However, the peptides synthesized using HOBt can have a wide range of biochemical and physiological effects, depending on their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HOBt in lab experiments include its cost-effectiveness, ease of use, and ability to activate carboxylic acids efficiently. However, HOBt does have some limitations, including its potential to form impurities during synthesis, which can affect the quality of the peptides produced.
Direcciones Futuras
There are several future directions for the use of HOBt in scientific research. One area of interest is the development of new methods for peptide synthesis using HOBt, which could lead to the production of novel peptides with unique biochemical and physiological properties. Another area of interest is the use of HOBt in the synthesis of peptide-based drugs, which could have significant implications for the treatment of a wide range of diseases. Overall, HOBt is an important reagent in peptide synthesis and has the potential to contribute significantly to scientific research in the future.
Aplicaciones Científicas De Investigación
HOBt is widely used in scientific research for peptide synthesis, especially in the field of medicinal chemistry. Peptides are important molecules in drug discovery, as they can be used to target specific biological pathways and receptors. HOBt is a crucial reagent in the synthesis of peptides, as it activates carboxylic acids, allowing them to react with amino acids to form peptide bonds. This process is essential for the production of high-quality peptides for scientific research.
Propiedades
IUPAC Name |
4-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQYJGZBZLNTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1,3-benzoxazol-2(3H)-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)

![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)




